(2,8-Bis(trifluoromethyl)quinolin-4-yl)methanol
Description
(2,8-Bis(trifluoromethyl)quinolin-4-yl)methanol is a quinoline-methanol derivative characterized by a trifluoromethyl-substituted quinoline core and a hydroxymethyl group at position 2. While structurally related to the antimalarial drug mefloquine (2,8-bis(trifluoromethyl)quinolin-4-ylmethanol), it lacks the piperidinyl substituent, simplifying its scaffold . This compound has served as a precursor for synthesizing derivatives with diverse biological activities, including antimalarial, antiviral, and antibacterial properties . Its trifluoromethyl groups enhance lipophilicity and metabolic stability, critical for drug design .
Properties
IUPAC Name |
[2,8-bis(trifluoromethyl)quinolin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F6NO/c13-11(14,15)8-3-1-2-7-6(5-20)4-9(12(16,17)18)19-10(7)8/h1-4,20H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQUVOQHTSQBHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223474 | |
| Record name | Ro 14-0518 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73241-14-2 | |
| Record name | Ro 14-0518 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073241142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ro 14-0518 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RO-14-0518 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/982JUO87NM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis of 2,8-Bis(trifluoromethyl)quinoline-4-carboxylic Acid
The foundational step in this method involves preparing 2,8-bis(trifluoromethyl)quinoline-4-carboxylic acid, achieved through the condensation of 7-trifluoromethylisatin with 1,1,1-trifluoroacetone in the presence of a strong base (e.g., NaOH or LiOH) at elevated temperatures (60–150°C). The reaction proceeds in aqueous media, yielding the carboxylic acid derivative with high efficiency (80–97% yield). Key operational parameters include:
Grignard Reaction to Form Pyrid-2-yl Ketone Intermediate
The carboxylic acid is subsequently reacted with a pyrid-2-yl-magnesium halide (Grignard reagent) in cyclic or aliphatic ether solvents (e.g., tetrahydrofuran or diethyl ether) at 0–80°C. This step generates pyrid-2-yl-2,8-bis(trifluoromethyl)quinolin-4-yl ketone, isolated via acidification (pH 2.5–3) and filtration. Yields for this step range from 73% to 97%, depending on solvent selection and reaction duration.
| Parameter | Details | Yield (%) |
|---|---|---|
| Solvent | Diethyl ether, tetrahydrofuran | 73–97 |
| Temperature | 0–80°C | — |
| Acidification Agent | HCl or H₂SO₄ | — |
One-Pot Synthesis via Haloquinoline Condensation and Oxidation
Condensation of Haloquinoline with α-Picolyl Derivative
This streamlined method condenses 4-chloro-2,8-bis(trifluoromethyl)quinoline with 2-pyridylacetonitrile in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide) and a base (e.g., K₂CO₃). The reaction occurs at −10°C to 90°C in solvents like tetrahydrofuran or dimethylformamide, forming an acetonitrile intermediate in situ.
In Situ Oxidation to Ketone
The acetonitrile derivative is oxidized directly using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA), bypassing isolation. This single-vessel approach reduces purification steps and enhances scalability.
| Parameter | Details | Yield (%) |
|---|---|---|
| Oxidizing Agent | H₂O₂, mCPBA | — |
| Solvent | Tetrahydrofuran, dimethylformamide | — |
Organolithium-Mediated Synthesis (Historical Context)
Lithium Reagent-Based Coupling
Early methods employed organolithium reagents (e.g., n-butyllithium) to react halogenated quinolines with pyridinyl derivatives at cryogenic temperatures (−70°C). This approach, while effective, posed significant safety risks due to the pyrophoric nature of organolithium compounds and the need for specialized equipment.
Key Challenges :
Comparative Analysis of Methodologies
Yield and Efficiency
Chemical Reactions Analysis
Types of Reactions: (2,8-Bis(trifluoromethyl)quinolin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding quinoline derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Antimalarial Activity
Mefloquine has been extensively studied for its effectiveness against malaria caused by Plasmodium falciparum and Plasmodium vivax. The compound operates by inhibiting protein synthesis in the malaria parasite's 80S ribosome, leading to its schizonticidal effects. It is particularly valuable for treating chloroquine-resistant strains of malaria .
Antimicrobial Properties
Recent studies have highlighted mefloquine's potential as an anti-mycobacterial agent. Research indicates that it possesses significant activity against Gram-positive bacteria and Mycobacterium species, suggesting a broader antimicrobial spectrum than initially recognized .
Case Study: Mefloquine in Antimicrobial Research
A study published in the Journal of Antimicrobial Chemotherapy demonstrated that mefloquine derivatives showed enhanced efficacy against resistant bacterial strains. The research involved synthesizing new quinoline derivatives and evaluating their antimicrobial activities through minimum inhibitory concentration (MIC) assays .
Starting Material for Quinoline Derivatives
In organic chemistry, (2,8-bis(trifluoromethyl)quinolin-4-yl)methanol serves as a versatile precursor for synthesizing various quinoline derivatives. Its unique trifluoromethyl groups enhance the reactivity and stability of synthesized compounds .
Topical Formulations
Mefloquine has been investigated for its potential use in cosmetic formulations due to its biochemical properties that may benefit skin health. Research has focused on developing formulations that leverage its moisturizing and anti-inflammatory effects, particularly in treating skin conditions .
Case Study: Cosmetic Formulation Development
A study explored the formulation of creams incorporating mefloquine to enhance skin hydration and barrier function. The formulations were tested for stability and sensory properties, demonstrating promising results for topical applications .
Data Tables
| Application Area | Specific Use Case | Findings/Outcomes |
|---|---|---|
| Medicinal | Antimalarial treatment | Effective against chloroquine-resistant malaria strains |
| Antimicrobial activity | Significant activity against Gram-positive bacteria | |
| Chemical Synthesis | Precursor for quinoline derivatives | Enhanced reactivity and stability in synthetic pathways |
| Cosmetic | Topical formulations | Improved skin hydration and anti-inflammatory effects |
Mechanism of Action
The mechanism of action of (2,8-Bis(trifluoromethyl)quinolin-4-yl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Mefloquine and Derivatives
Mefloquine (2,8-bis(trifluoromethyl)quinolin-4-ylmethanol hydrochloride) is a clinically used antimalarial. Key differences include:
- Structural Modifications : Mefloquine’s piperidinyl group introduces stereochemical complexity (R/S configurations) and enhances binding to parasitic targets like PfATP6 .
- Biological Activity: Antimalarial: Mefloquine exhibits EC50 = 3.6 ± 0.3 µM against Plasmodium falciparum, whereas (2,8-bis(trifluoromethyl)quinolin-4-yl)methanol derivatives (e.g., organometallic analogs) show reduced cytotoxicity but comparable in vitro activity against Schistosoma mansoni (EC50 ≈ 3.8–4.2 µM) . Antiviral: Mefloquine’s EC50 against Zika virus (ZIKV) is 3.6 µM (SI = 58.9), while aminoethanol derivatives of this compound (e.g., 4 in ) achieve EC50 = 0.80 µM (SI = 236.25), indicating superior selectivity .
| Compound | Activity (EC50, µM) | SI Index | Application |
|---|---|---|---|
| Mefloquine | 3.6 ± 0.3 | 58.9 | Antimalarial, ZIKV |
| Organometallic derivative 3 | 4.2 | 85.0 | Antischistosomal |
| Aminoethanol derivative 4 | 0.80 ± 0.03 | 236.25 | Antiviral (ZIKV) |
Organometallic Derivatives
Ferrocene and ruthenocene conjugates (e.g., [2,8-bis(trifluoromethyl)quinolin-4-yl]ferrocenemethanol) demonstrate:
- Reduced Cytotoxicity : IC50 > 50 µM in mammalian cells vs. mefloquine’s IC50 = 12 µM .
- Parasite Selectivity : Moderate in vitro activity against S. mansoni (EC50 ≈ 4 µM) but poor in vivo efficacy due to pharmacokinetic limitations .
Amino-Substituted Derivatives
- Antiviral Agents: Ethylene-diamine derivatives (e.g., N1-(2,8-bis(trifluoromethyl)quinolin-4-yl)ethane-1,2-diamine) exhibit EC50 = 0.80 µM against ZIKV, outperforming mefloquine .
- Antibacterial Agents: Phenethylamino- and benzamide-substituted derivatives (e.g., compound 4r in ) show MIC = 8–16 µg/mL against Staphylococcus aureus, linked to enhanced membrane penetration .
Hybrid Compounds
- Itaconic Acid Hybrids: N,N′-bis(4-{[2,8-bis(trifluoromethyl)quinolin-4-yl]amino}butyl)-2-methylbut-2-enediamide (15) demonstrates anticancer activity (IC50 = 12 µM) via apoptosis induction .
- Epoxide-Based Synthetics: Microwave-assisted synthesis of quinolineaminoethanols (e.g., 4c in ) yields enantiopure derivatives ([α]D = ±52.9–64.7) with tunable antibacterial profiles .
Structural and Pharmacokinetic Insights
- Metabolic Stability: The hydroxymethyl group in this compound undergoes slower glucuronidation than mefloquine’s piperidinyl moiety, suggesting improved bioavailability .
Biological Activity
(2,8-Bis(trifluoromethyl)quinolin-4-yl)methanol is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of trifluoromethyl groups enhances the compound's lipophilicity and electronic properties, which are critical for its interaction with biological targets. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core substituted with two trifluoromethyl groups at the 2 and 8 positions, along with a hydroxymethyl group at the 4 position. This configuration is hypothesized to confer various biological activities, including antimicrobial and antitumor effects.
Biological Activity Overview
Preliminary studies indicate that compounds structurally similar to this compound exhibit significant biological activities. These include:
- Antimicrobial Activity : The compound has shown promising results against Gram-positive bacteria and Mycobacterium species .
- Antitumor Activity : Similar quinoline derivatives have been reported to possess antitumor properties, suggesting potential applications in cancer therapy .
- Enzyme Inhibition : The unique structure may allow for interactions with various enzymes, leading to inhibition effects that are beneficial in therapeutic contexts .
Case Studies
-
Antimicrobial Studies :
- A study indicated that related quinoline derivatives demonstrated substantial activity against Mycobacterium species, highlighting their potential as anti-mycobacterial agents .
- Another investigation focused on the synthesis of this compound derivatives, revealing their effectiveness against specific bacterial strains.
- Antitumor Activity :
- Structure-Activity Relationship (SAR) :
Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Mefloquine | Quinoline core with piperidine group | Antimalarial and anti-mycobacterial |
| 4-Aminoquinoline | Amino group at position 4 | Antimalarial activity |
| 6-Trifluoromethylquinoline | Trifluoromethyl at position 6 | Enhanced lipophilicity |
| This compound | Hydroxymethyl group at position 4 | Potential for diverse therapeutic uses |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Quinoline Derivative : Utilizing trifluoroacetic acid in reactions involving quinoline precursors.
- Hydroxymethylation : Introducing a hydroxymethyl group through nucleophilic substitution methods.
- Purification : Employing chromatographic techniques to isolate the desired product.
Q & A
Q. What are the optimal synthetic routes for preparing (2,8-Bis(trifluoromethyl)quinolin-4-yl)methanol and its derivatives?
The compound is typically synthesized via nucleophilic substitution of 2,8-bis(trifluoromethyl)-4-chloroquinoline with diamines or alcohols. For example, heating the chloroquinoline precursor with diamines (e.g., morpholine derivatives) in N-methylpyrrolidone (NMP) at elevated temperatures (100–120°C) in the presence of triethylamine yields amine derivatives with 41–60% yields. Cooling the reaction mixture post-synthesis induces crystallization for purification . For methanol derivatives, lithiation followed by carboxylation or ketone formation is a classical approach, though newer methods involve benzylic oxidation of pre-functionalized intermediates .
Q. How can NMR spectroscopy validate the structural integrity of this compound derivatives?
H NMR analysis is critical for confirming substitution patterns. For example, the methine proton (-CH(OH)-) in mefloquine derivatives appears as a singlet at δ ~5.96 ppm, while aromatic protons in the quinoline ring resonate between δ 7.10–8.75 ppm. Trifluoromethyl groups () are confirmed via F NMR, with signals near δ -60 to -70 ppm. Cross-validation with calculated chemical shifts ensures structural accuracy .
Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of ethanol/trifluoroacetic acid solutions, yielding orthorhombic systems (e.g., space group ). Hydrogen-bonding networks (e.g., O–H⋯O interactions at ~2.69 Å) and π-π stacking (centroid distances ~3.58 Å) stabilize the lattice. SHELX programs are widely used for refinement, with disorder modeling for flexible groups like piperidine rings .
Advanced Research Questions
Q. How do derivatization strategies impact the antimalarial and anti-schistosomal activity of this compound?
Introducing organometallic moieties (e.g., ferrocene or ruthenocene) at the methanol position enhances selectivity. For instance, [2,8-bis(trifluoromethyl)quinolin-4-yl]ferrocenemethanol shows comparable in vitro activity against Schistosoma mansoni to mefloquine (IC ~1 µM) but lower cytotoxicity in mammalian cells. However, in vivo efficacy is limited due to pharmacokinetic challenges. Structure-activity relationship (SAR) studies suggest that bulkier substituents reduce bioavailability .
Q. What experimental approaches resolve contradictions between in vitro and in vivo biological activity data?
Discrepancies often arise from metabolic stability or tissue penetration issues. For example, mefloquine derivatives with high logP values (>3.8) exhibit strong in vitro binding but poor in vivo absorption. Strategies include:
Q. How can computational methods guide the design of quinoline-based antimicrobial derivatives?
Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) that correlate with biofilm disruption. Molecular docking against Mycobacterium tuberculosis enoyl-ACP reductase (InhA) identifies key interactions: the quinoline nitrogen forms hydrogen bonds with Tyr158 (2.1 Å), while groups occupy hydrophobic pockets. Hydrazone derivatives (e.g., 3,4-dimethoxybenzaldehyde hydrazone) show enhanced binding via π-π interactions with catalytic residues .
Q. What methodologies address challenges in analyzing supramolecular interactions in crystalline forms?
High-resolution SCXRD (≤0.8 Å) combined with Hirshfeld surface analysis quantifies intermolecular forces. For example, in mefloquine trifluoroacetate salts, charge-assisted O–H⋯O hydrogen bonds (2.69 Å) and C–H⋯F interactions (2.89 Å) dominate. Thermal ellipsoid models resolve disorder in flexible side chains, while PLATON software validates void spaces (<1% solvent content) .
Methodological Notes
- Synthesis Optimization : Use Schlenk techniques for air-sensitive reactions (e.g., lithiation). Monitor reactions via TLC (silica gel, hexane/EtOAc 4:1) .
- Data Interpretation : Employ Mercury for crystal visualization and CrysAlisPro for diffraction data integration. Refinement with SHELXL requires careful handling of twinning and anisotropic displacement parameters .
- Biological Assays : Prioritize in vitro models (e.g., S. mansoni adult worms) for preliminary screening, followed by murine infection models for in vivo validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
